4-(2-Aminoethyl)-N,N-diethylbenzamide
Overview
Description
4-(2-Aminoethyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminoethyl group attached to the benzene ring, along with two ethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-N,N-diethylbenzamide typically involves the reaction of 4-(2-Aminoethyl)benzoic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. Additionally, the use of automated purification systems can streamline the production process and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carbonyl group of the amide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives on the benzene ring.
Scientific Research Applications
4-(2-Aminoethyl)-N,N-diethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Additionally, it can bind to receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide
- N-(4-(2-Aminoethyl)phenyl)acetamide
Uniqueness
4-(2-Aminoethyl)-N,N-diethylbenzamide is unique due to its specific structural features, such as the presence of both aminoethyl and diethylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12-7-5-11(6-8-12)9-10-14/h5-8H,3-4,9-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJSWQKAZEDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654398 | |
Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-66-6 | |
Record name | 4-(2-Aminoethyl)-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885270-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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